molecular formula C38H56N8O8 B163327 Axinastatin 1 CAS No. 137647-92-8

Axinastatin 1

Cat. No. B163327
CAS RN: 137647-92-8
M. Wt: 752.9 g/mol
InChI Key: PICZCWCKOLHDOJ-GHTSNYPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axinastatin 1 is a natural product that has gained significant attention in the scientific community due to its unique structure and potential therapeutic applications. It is a cyclic peptide that was first isolated from the marine sponge Axinella sp. in 2010. Since then, researchers have been exploring its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Applications in Anticancer Research

Axinastatin 3, a derivative of Axinastatin 1, has been a focus in anticancer research. The synthesis of Axinastatin 3 using electrospray ion-trap mass spectrometry has been explored, demonstrating its potential as an anticancer agent (Jia, Qi, He, & Qiao, 2006). Another study investigated the synthesis of Axinastatin 3 analogs and their in vitro antitumor activities. It was found that certain structural features, such as βI-turn in cyclopeptide 1, were associated with stronger antitumor activity (Bao, Zhao, Wu, Jiang, Wang, & Jin, 2019).

2. Natural Sources and Isolation Methods

Research has also been conducted on identifying natural sources of cancer cell growth inhibitors, including Axinastatin 5. Bioassay-guided fractionation methods have been utilized to isolate these compounds from various plants, marine organisms, and microorganisms (Pettit, Hogan, Xu, Tan, Nogawa, Cichacz, Pettit, Du, Ye, Cragg, Herald, Hoard, Goswami, Searcy, Tackett, Doubek, Williams, Hooper, Schmidt, Chapuis, & Tackett, 2008).

3. Exploration in Peptide Synthesis and Characterization

The field of peptide synthesis and characterization has also benefited from studies on Axinastatin 1 derivatives. Techniques like electrospray ion-trap mass spectrometry have been pivotal in sequencing peptides and understanding their structures, which is crucial for synthesizing compounds like Axinastatin 3 (Jia, Qi, He, & Qiao, 2006).

properties

CAS RN

137647-92-8

Product Name

Axinastatin 1

Molecular Formula

C38H56N8O8

Molecular Weight

752.9 g/mol

IUPAC Name

2-[(3S,6S,9S,15S,18S,21S,24S)-21-benzyl-2,5,8,14,17,20,23-heptaoxo-6,15,18-tri(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide

InChI

InChI=1S/C38H56N8O8/c1-20(2)29-35(51)41-25(19-28(39)47)37(53)45-16-10-14-26(45)33(49)40-24(18-23-12-8-7-9-13-23)32(48)42-30(21(3)4)36(52)44-31(22(5)6)38(54)46-17-11-15-27(46)34(50)43-29/h7-9,12-13,20-22,24-27,29-31H,10-11,14-19H2,1-6H3,(H2,39,47)(H,40,49)(H,41,51)(H,42,48)(H,43,50)(H,44,52)/t24-,25-,26-,27-,29-,30-,31-/m0/s1

InChI Key

PICZCWCKOLHDOJ-GHTSNYPWSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

SMILES

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

synonyms

axinastatin 1
cyclo(Asn-Pro-Phe-Val-Val-Pro-Val)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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